3-Bromo-6-fluoro-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

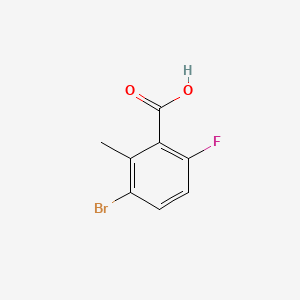

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAJISDATRWQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427373-55-4 | |

| Record name | 3-bromo-6-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-6-fluoro-2-methylbenzoic acid CAS 1427373-55-4

An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylbenzoic acid

Topic: this compound CAS Number: 1427373-55-4

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It details the known physicochemical properties, potential applications, and plausible synthetic methodologies related to this compound.

Compound Overview

This compound is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring bromine and fluorine atoms alongside methyl and carboxylic acid groups, makes it a valuable and versatile building block in synthetic organic chemistry. Halogenated benzoic acid derivatives are frequently employed as key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] The presence of a fluorine atom, in particular, can enhance crucial molecular properties such as metabolic stability and lipophilicity, which are highly desirable in medicinal chemistry.[3]

Chemical and Physical Properties

The known properties of this compound are summarized in the table below. Data is compiled from various chemical databases and suppliers.

| Property | Value | Citation(s) |

| CAS Number | 1427373-55-4 | [1][4] |

| Molecular Formula | C₈H₆BrFO₂ | [1][4][5] |

| Molecular Weight | 233.03 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1C(=O)O)F)Br | [1] |

| InChIKey | DHAJISDATRWQGB-UHFFFAOYSA-N | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Boiling Point | 307.2 ± 42.0 °C at 760 mmHg | [4] |

| Flash Point | 139.6 ± 27.9 °C | [4] |

Role in Synthetic Chemistry and Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, the related compound 3-Bromo-2-methylbenzoic acid is used in the preparation of α-2 adrenoceptor agonists, Smoothened (SMO) receptor antagonists, and HIV-1 entry inhibitors.[6]

The combination of reactive handles—the carboxylic acid for amide bond formation and the aromatic ring for cross-coupling reactions—positions this molecule as a key intermediate for building molecular complexity in drug discovery programs.[2][3]

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the surveyed literature. However, a plausible synthetic route can be designed based on established organometallic methodologies and protocols for structurally analogous compounds.[7] The following protocol describes a potential synthesis via lithium-halogen exchange followed by carboxylation.

Plausible Synthetic Protocol via Lithiation-Carboxylation

This protocol is adapted from the synthesis of 3-bromo-2-methylbenzoic acid.[7] It requires strict anhydrous conditions and an inert atmosphere (Argon or Nitrogen).

Starting Material: 1,3-Dibromo-2-fluoro-6-methylbenzene (structure assumed for this hypothetical route).

Reagents & Equipment:

-

1,3-Dibromo-2-fluoro-6-methylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes/pentane

-

Dry ice (solid CO₂)

-

5% aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk line or glovebox, and appropriately sized, oven-dried Schlenk flasks

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, dissolve the starting material (e.g., 1,3-dibromo-2-fluoro-6-methylbenzene) in anhydrous THF in a Schlenk flask.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of t-BuLi solution dropwise via syringe, ensuring the internal temperature remains below -70 °C. The bromine at the more sterically accessible 3-position is expected to undergo exchange preferentially.

-

Stirring: Stir the reaction mixture at -78 °C for 2 hours.

-

Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The mixture will warm as the CO₂ sublimes. Allow the reaction to slowly warm to room temperature overnight.

-

Workup: Quench the reaction with water. Remove the THF under reduced pressure. Add 5% aqueous NaOH solution to the residue to dissolve the carboxylate salt.

-

Extraction: Wash the aqueous phase with a non-polar solvent (e.g., dichloromethane or ether) to remove any unreacted starting material.

-

Acidification: Cool the aqueous phase in an ice bath and acidify to pH 1-2 with concentrated HCl. A precipitate of the crude product should form.

-

Isolation: Extract the acidified aqueous phase twice with ethyl acetate. Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to afford the final product, this compound.[7]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion

This compound (CAS 1427373-55-4) is a specialized chemical intermediate with significant potential for application in the pharmaceutical and agrochemical industries. Its polysubstituted structure offers multiple reaction sites for the synthesis of more complex and potentially high-value molecules. While detailed biological and reactivity data are limited in public sources, its utility can be inferred from the extensive use of similar building blocks in modern chemical research and development.

References

- 1. This compound | C8H6BrFO2 | CID 84795793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physicochemical properties of 3-Bromo-6-fluoro-2-methylbenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-6-fluoro-2-methylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental physicochemical data for this compound (CAS: 1427373-55-4) is not widely available in public scientific literature or databases. The following guide compiles available information, including computationally predicted data, and details the standard experimental protocols used to determine these core properties. Predicted values should be treated as estimates until confirmed by laboratory measurement.

Core Physicochemical Properties

This compound is a halogenated and methylated benzoic acid derivative. Its structure suggests it is a weakly acidic, moderately lipophilic solid compound. Understanding its physicochemical profile is essential for applications in medicinal chemistry, serving as a critical building block in the synthesis of more complex molecules, and for predicting its behavior in biological systems.

Data Summary

The following table summarizes the known and predicted . All computational predictions are clearly marked.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | Identifier | [1] |

| CAS Number | 1427373-55-4 | Identifier | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | Structural | [1][2][3] |

| Molecular Weight | 233.03 g/mol | Structural | [1][3] |

| Exact Mass | 231.954 Da | Structural | [2] |

| Physical Appearance | No data available | Experimental | |

| Melting Point | No data available | Experimental | [4] |

| Boiling Point | 307.2 ± 42.0 °C at 760 mmHg | Predicted | [5] |

| Density | 1.7 ± 0.1 g/cm³ | Predicted | [5] |

| pKa (acidic) | No data available | Experimental | |

| LogP (Octanol-Water) | 2.6 | Predicted | [1] |

| Aqueous Solubility | No data available | Experimental | |

| Solubility in Organics | No data available | Experimental |

Standard Experimental Protocols

The following sections describe standard laboratory methodologies for determining the key physicochemical properties listed above. These represent the gold-standard techniques used in the pharmaceutical and chemical industries.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a solid compound's purity and identity.

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus (e.g., a Thiele tube) alongside a calibrated thermometer. Modern digital melting point apparatuses use a heated block with an integrated camera and thermometer.

-

Measurement: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the T1-T2 range. A narrow range (<2 °C) typically indicates high purity.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting a compound's ionization state at different pH values, which profoundly impacts its solubility, permeability, and receptor binding.

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a jacketed beaker with a magnetic stirrer to maintain constant temperature. A calibrated pH electrode is submerged in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a precision burette.

-

Titration Process: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is the industry standard measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mixed and allowed to pre-saturate for 24 hours to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.

-

Concentration Analysis: A sample is carefully removed from each phase. The concentration of the compound in both the n-octanol and aqueous layers is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of a compound, providing a true measure of its maximum dissolved concentration under specific conditions.

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific aqueous buffer (e.g., PBS at pH 7.4). This ensures that a saturated solution will be formed with undissolved solid remaining.

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the saturated aqueous solution (supernatant) from the excess solid.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound. The result is reported in units such as mg/mL or µM.

Visualizations

Logical Relationship of Physicochemical Properties in Drug Discovery

The core physicochemical properties are not independent variables; they collectively influence the potential of a compound to become a viable drug candidate. This diagram illustrates the relationship between these fundamental properties and key downstream considerations in drug development.

Caption: Influence of core properties on drug development attributes.

Generalized Workflow for Physicochemical Characterization

This diagram outlines a typical experimental workflow for characterizing a new chemical entity. The process involves sequential or parallel assays to build a comprehensive profile of the compound's fundamental properties.

Caption: Standard workflow for experimental physicochemical profiling.

References

- 1. This compound | C8H6BrFO2 | CID 84795793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 3-Bromo-6-fluoro-2-methylbenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular Data

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a bromine atom, a fluorine atom, and a methyl group on the benzoic acid framework. These substitutions are expected to influence its chemical reactivity and biological activity.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below. This information has been aggregated from established chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₆BrFO₂ | PubChem[1] |

| Molecular Weight | 233.04 g/mol | Sigma-Aldrich |

| CAS Number | 1427373-55-4 | Sigma-Aldrich |

| SMILES String | CC1=C(C=CC(=C1C(=O)O)F)Br | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the arrangement of atoms and the key functional groups within the molecule.

Caption: Molecular Structure of this compound

Experimental Protocols

Representative Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process, likely involving the bromination and fluorination of a suitable benzoic acid precursor. A plausible, though not experimentally verified, synthetic workflow is outlined below.

References

An In-depth Technical Guide to the Spectral Data of 3-Bromo-6-fluoro-2-methylbenzoic Acid

Introduction

3-Bromo-6-fluoro-2-methylbenzoic acid is a halogenated and methylated derivative of benzoic acid. Its structural complexity, featuring bromine, fluorine, and methyl substitutions on the aromatic ring, makes it a compound of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide provides a detailed overview of the predicted spectral data for this compound, along with standard experimental protocols for acquiring such data.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet | - |

| Ar-H (meta to COOH) | 7.5 - 7.7 | Doublet | 8.0 - 9.0 |

| Ar-H (ortho to F) | 7.0 - 7.2 | Triplet | 8.0 - 9.0 |

| -CH₃ | 2.3 - 2.5 | Singlet | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-Br | 115 - 120 |

| C-CH₃ | 138 - 142 |

| C-COOH | 130 - 135 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-H | 115 - 120 (d, ²JCF ≈ 20 Hz) |

| -CH₃ | 18 - 22 |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted [M]+ | Key Fragment Ions (m/z) |

| Electrospray Ionization (ESI-MS) | [M-H]⁻ at m/z 231/233 | 187/189 ([M-H-CO₂]⁻) |

| Electron Ionization (EI-MS) | M⁺· at m/z 232/234 | 214/216 ([M-H₂O]⁺·), 187/189 ([M-COOH]⁺) |

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1550 - 1600 | Medium |

| C-F (Aryl Fluoride) | 1200 - 1250 | Strong |

| C-Br (Aryl Bromide) | 500 - 600 | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 5 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 250 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Figure 3: General workflow for mass spectrometry analysis.

Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

-

Analysis: Acquire spectra in both positive and negative ion modes to determine the most sensitive detection method.

-

Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis by selecting the parent ion and acquiring its product ion spectrum.

Infrared (IR) Spectroscopy

Infrared Spectroscopy Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Conclusion

The predicted spectral data and outlined experimental protocols in this guide provide a foundational framework for the spectroscopic characterization of this compound. While these predictions offer valuable insights, experimental verification remains essential for definitive structural confirmation and for establishing a reliable reference for future research and development activities. Researchers are encouraged to perform their own analyses and contribute the experimental data to public databases to enrich the collective scientific knowledge.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-6-fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 3-Bromo-6-fluoro-2-methylbenzoic acid, a key building block in modern medicinal chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid. Its unique trifunctional substitution pattern makes it a valuable intermediate in the synthesis of complex molecular architectures.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1427373-55-4 | PubChem[1] |

| Molecular Formula | C₈H₆BrFO₂ | PubChem[1] |

| Molecular Weight | 233.03 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds[2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The following table summarizes its hazard profile.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

| Warning | H335: May cause respiratory irritation[1] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks. The following workflow outlines the key stages of risk assessment and control measures.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles.[4] | Protects against eye irritation from dust or splashes.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Prevents skin irritation and absorption.[1] |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator if dust is generated and ventilation is inadequate. | Prevents respiratory tract irritation.[1] |

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[3][6]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides.[3][6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains or waterways.[5][7]

-

Clean-up:

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most recent SDS for this compound before use.

References

- 1. This compound | C8H6BrFO2 | CID 84795793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylbenzoic Acid for Researchers and Drug Development Professionals

An Overview of a Key Building Block in Medicinal Chemistry

Introduction

3-Bromo-6-fluoro-2-methylbenzoic acid, with the CAS number 1427373-55-4, is a halogenated aromatic carboxylic acid that has garnered interest within the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core, makes it a valuable synthetic intermediate for the development of novel therapeutic agents. The presence of both bromine and fluorine imparts distinct physicochemical properties that can influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the commercial availability, key properties, a plausible synthetic approach, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Commercial Data

This compound is commercially available from a variety of chemical suppliers. The following tables summarize its key identification and physicochemical properties based on available data.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1427373-55-4[1] |

| Molecular Formula | C₈H₆BrFO₂[2] |

| Molecular Weight | 233.04 g/mol [1] |

| InChI Key | DHAJISDATRWQGB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)Br)C(=O)O |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Purity | ≥95% to ≥98% | Varies by supplier |

| Appearance | White to off-white solid | General observation from supplier data |

| Boiling Point | 307.2 ± 42.0 °C at 760 mmHg | Predicted data |

| Density | 1.7 ± 0.1 g/cm³ | Predicted data |

| Melting Point | Not available | - |

Synthetic Methodology

Plausible Synthetic Pathway

The synthesis could proceed through a multi-step sequence involving diazotization, Sandmeyer reaction, and subsequent oxidation.

Experimental Protocol (Hypothetical)

-

Diazotization of 2-fluoro-6-methylaniline: 2-fluoro-6-methylaniline is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt is then reacted with a solution of copper(I) bromide to introduce the bromine atom onto the aromatic ring, yielding 2-bromo-1-fluoro-3-methylbenzene.

-

Oxidation of the Methyl Group: The methyl group of 2-bromo-1-fluoro-3-methylbenzene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or a mixture of sodium dichromate and sulfuric acid under heating.

-

Work-up and Purification: Following the oxidation, the reaction mixture is worked up by acidification to precipitate the crude this compound. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.

It is crucial to note that this is a proposed synthetic route, and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a good yield and purity of the final product.

Potential Applications in Drug Discovery

Halogenated benzoic acids are a well-established class of building blocks in the synthesis of pharmaceutically active compounds. The incorporation of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The carboxylic acid group can be readily converted into amides, esters, and other functional groups to explore structure-activity relationships (SAR).

Given its structure, this compound could potentially be utilized in the synthesis of inhibitors for various enzymes or as a scaffold for the development of ligands for G-protein coupled receptors (GPCRs) and other biological targets. The specific substitution pattern may offer unique interactions within the binding pockets of target proteins.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

Caption: Plausible synthetic pathway for this compound.

Application in Drug Discovery

The diagram below illustrates the logical relationship of how this compound can be utilized as a building block in the drug discovery process.

Caption: Role of this compound in drug discovery.

Conclusion

This compound represents a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its trifunctionalized aromatic core provides a versatile platform for the synthesis of complex molecular architectures. While a specific, detailed synthetic protocol is not widely published, established synthetic methodologies for analogous compounds suggest a feasible route for its preparation. The strategic incorporation of this moiety into novel compounds holds promise for the discovery and development of new therapeutic agents with improved pharmacological properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Synthesis of 3-Bromo-6-fluoro-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic route for 3-Bromo-6-fluoro-2-methylbenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the commercially available starting material, 2-fluoro-6-methylbenzoic acid. The core of this synthetic strategy lies in the regioselective bromination of the aromatic ring, directed by the existing substituents.

Proposed Synthesis Route

The synthesis of this compound can be achieved through a two-step sequence:

-

Esterification: The carboxylic acid functionality of 2-fluoro-6-methylbenzoic acid is first protected as a methyl ester. This is a standard procedure to prevent unwanted side reactions during the subsequent bromination step.

-

Regioselective Bromination and Hydrolysis: The resulting methyl 2-fluoro-6-methylbenzoate undergoes electrophilic aromatic substitution with a suitable brominating agent. The directing effects of the fluorine, methyl, and ester groups favor the introduction of the bromine atom at the C3 position. Subsequent hydrolysis of the ester yields the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 2-fluoro-6-methylbenzoate

This procedure is based on standard esterification methods.

Reaction Scheme:

A Technical Guide to 3-Bromo-6-fluoro-2-methylbenzoic Acid: A Versatile Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3-Bromo-6-fluoro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a key building block for researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications in medicinal chemistry.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is a polysubstituted benzoic acid derivative, a class of compounds widely recognized for their utility in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of bromo, fluoro, and methyl groups on the benzoic acid scaffold offers multiple reaction sites for chemical modification, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₆BrFO₂ | PubChem |

| Molecular Weight | 233.03 g/mol | PubChem |

| CAS Number | 1427373-55-4 | PubChem |

| Appearance | Solid (Predicted) | |

| Boiling Point | 316.1±30.0 °C at 760 mmHg (Predicted) | |

| Melting Point | 152-156 °C (Similar Compounds)[1] | |

| Density | 1.6±0.1 g/cm³ (Predicted) |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted toluene derivative. A common strategy involves the introduction of the halogen substituents followed by the oxidation of the methyl group to a carboxylic acid.

Step 1: Bromination of a Fluorotoluene Derivative

A suitable starting material, such as 2-fluoro-6-methylaniline, would first be converted to the corresponding bromofluorotoluene via a Sandmeyer reaction. Alternatively, direct bromination of a fluorotoluene derivative can be achieved using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.

-

Experimental Protocol (General Procedure for Bromination):

-

Dissolve the fluorotoluene derivative in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Reflux the reaction mixture with stirring for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated product.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Oxidation of the Methyl Group to a Carboxylic Acid

The resulting 3-bromo-6-fluoro-2-methylbenzene can then be oxidized to the corresponding benzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used for this transformation.

-

Experimental Protocol (General Procedure for Oxidation):

-

Suspend the bromofluoromethylbenzene in an aqueous solution of potassium permanganate.

-

Heat the mixture to reflux with vigorous stirring for several hours. The disappearance of the purple permanganate color indicates reaction progression.

-

After the reaction is complete, cool the mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

References

starting materials for 3-Bromo-6-fluoro-2-methylbenzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 3-Bromo-6-fluoro-2-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. This document provides a comprehensive overview of the most viable starting materials and reaction methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies:

-

Directed Ortho-metalation and Carboxylation: This highly regioselective method involves the use of a pre-functionalized starting material, 2-bromo-1-fluoro-3-methylbenzene, which undergoes lithium-halogen exchange or direct deprotonation, followed by quenching with carbon dioxide to introduce the carboxylic acid group at the desired position. The fluorine atom plays a crucial role in directing the metalation to the adjacent ortho position.

-

Electrophilic Bromination: This approach begins with a fluorinated and methylated benzoic acid derivative, such as 2-fluoro-6-methylbenzoic acid or its corresponding ester. The aromatic ring is then subjected to electrophilic bromination. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

This guide will focus on the Directed Ortho-metalation and Carboxylation route, as it offers superior control over the final product's regiochemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the directed ortho-metalation and carboxylation of 2-bromo-1-fluoro-3-methylbenzene.

| Parameter | Value | Notes |

| Starting Material | 2-Bromo-1-fluoro-3-methylbenzene | Commercially available. |

| Key Reagents | n-Butyllithium (n-BuLi), Dry Ice (solid CO₂) | Standard organometallic and carboxylation reagents. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for maintaining the reactivity of the organolithium intermediate. |

| Reaction Temperature | -78 °C | Critical for the stability of the aryllithium species and to minimize side reactions. |

| Typical Yield | 60-75% | Yields can vary based on reaction scale and purity of reagents and solvents. |

| Purity | >95% | Achievable with standard purification techniques such as recrystallization or column chromatography. |

| Molecular Weight | 233.04 g/mol | Calculated for C₈H₆BrFO₂. |

Experimental Protocols

Synthesis of this compound via Directed Ortho-metalation and Carboxylation

This protocol is adapted from established procedures for the lithiation and carboxylation of substituted haloarenes.[1]

Materials:

-

2-Bromo-1-fluoro-3-methylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Dry Ice (solid carbon dioxide)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard oven-dried glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon or nitrogen inlet.

-

Initial Solution: In the flask, dissolve 2-bromo-1-fluoro-3-methylbenzene (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The fluorine atom directs the lithiation to the ortho position.[2]

-

Carboxylation: While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in several portions. A vigorous reaction is expected.

-

Quenching and Warming: Once the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic components.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the directed ortho-metalation and carboxylation synthesis of this compound.

Caption: Directed ortho-metalation and carboxylation workflow.

References

The Synthetic Versatility of 3-Bromo-6-fluoro-2-methylbenzoic Acid: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluoro-2-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that holds significant promise as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core, offers multiple reaction sites for the construction of complex molecular architectures. While direct biological activity of this compound is not extensively documented, its true value lies in its potential as a key intermediate in the synthesis of potent and selective inhibitors of crucial biological targets, particularly in the realm of oncology. This technical guide explores the potential applications of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and Aurora Kinase inhibitors, providing detailed hypothetical synthetic protocols, quantitative data for representative final compounds, and visualizations of the relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

The strategic placement of the bromo, fluoro, and methyl groups on the benzoic acid scaffold makes this compound an attractive starting material for the synthesis of targeted therapies. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl or heterocyclic moieties. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the methyl group can provide steric hindrance or be a site for further functionalization. The carboxylic acid group is readily converted to amides, esters, or other functional groups, allowing for the facile linkage to other molecular fragments.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to lethal double-strand breaks during DNA replication, a concept known as synthetic lethality.

The benzamide moiety is a well-established pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the enzyme's catalytic site. This compound can be envisioned as a precursor for the synthesis of novel and potent PARP inhibitors.

The following table summarizes the inhibitory activities of well-known PARP inhibitors, providing a benchmark for the potential efficacy of novel compounds derived from this compound.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |

| Olaparib | 1.5 | 0.8 | BRCA1-mutant MDA-MB-436 | 30 |

| Rucaparib | 1.2 | 0.6 | BRCA2-mutant Capan-1 | 10 |

| Talazoparib | 0.57 | 0.2 | BRCA1-mutant MX-1 | 0.4 |

This protocol outlines a plausible synthetic route to a novel PARP inhibitor starting from this compound.

Step 1: Amide Formation

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (e.g., a substituted piperazine derivative) (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding benzamide.

Step 2: Suzuki Cross-Coupling

-

To a solution of the benzamide from Step 1 (1.0 eq) in a mixture of toluene and water, add the desired boronic acid or boronic ester (1.5 eq), palladium(II) acetate (0.1 eq), and a suitable phosphine ligand (e.g., SPhos) (0.2 eq).

-

Add potassium carbonate (3.0 eq) to the mixture.

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 100 °C and stir for 8-12 hours.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final PARP inhibitor.

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Caption: Experimental workflow for the synthesis of a novel PARP inhibitor.

Synthesis of Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation. Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.

Substituted benzoic acids are common structural motifs in many Aurora kinase inhibitors. The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel and selective Aurora kinase inhibitors.

The following table presents the inhibitory activities of representative Aurora kinase inhibitors.

| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |

| Alisertib (MLN8237) | 1.2 | 396.5 | HCT-116 (colon) | 43 |

| Danusertib (PHA-739358) | 13 | 79 | K562 (leukemia) | 25 |

| Tozasertib (VX-680) | 0.6 | 18 | HCT-116 (colon) | 14 |

This protocol describes a potential synthetic route to a novel Aurora kinase inhibitor utilizing this compound.

Step 1: Synthesis of a Pyrimidine Intermediate

-

React 2,4-dichloro-5-fluoropyrimidine with a suitable amine (e.g., a substituted aniline) in the presence of a base such as DIPEA in a solvent like isopropanol at elevated temperatures to yield a mono-substituted pyrimidine.

-

Purify the product by crystallization or column chromatography.

Step 2: Suzuki Coupling with this compound derivative

-

Convert the carboxylic acid of this compound to a methyl ester using methanol and a catalytic amount of sulfuric acid.

-

Perform a Suzuki coupling reaction between the brominated methyl benzoate and a suitable boronic acid or ester to introduce a desired substituent at the 3-position.

-

Hydrolyze the methyl ester back to the carboxylic acid using lithium hydroxide.

-

Activate the resulting carboxylic acid with a coupling agent like HATU.

-

Couple the activated acid with the pyrimidine intermediate from Step 1 to form the final Aurora kinase inhibitor.

-

Purify the final compound by preparative HPLC.

Caption: Aurora A kinase signaling pathway in mitotic entry.

Caption: Experimental workflow for the synthesis of a novel Aurora kinase inhibitor.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel therapeutic agents. Its unique chemical features provide a robust platform for the development of potent and selective inhibitors of key cancer targets such as PARP and Aurora kinases. The hypothetical synthetic pathways and workflows presented in this guide illustrate the potential of this compound to contribute to the discovery and development of next-generation cancer therapies. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is warranted to fully realize its potential in medicinal chemistry and drug discovery.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-6-fluoro-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-fluoro-2-methylbenzoic acid. This versatile, sterically hindered building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl carboxylic acids. The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety offers multiple points for structural modulation, making it a valuable synthon in the development of novel pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2][3] The reaction of this compound presents a unique challenge due to the steric hindrance around the bromine atom, imparted by the adjacent methyl and fluoro groups. This necessitates the use of specialized catalyst systems, often employing bulky and electron-rich phosphine ligands, to achieve high yields.[4][5][6]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes the expected results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids under optimized conditions. Due to the steric hindrance, catalyst systems with bulky phosphine ligands are employed.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 16 | 90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | 94 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 16 | 88 |

| 4 | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 20 | 75* |

| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 24 | 65** |

*Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups, such as 3,5-difluorophenylboronic acid, may result in comparatively lower yields under these specific conditions.[1]

**Note: The coupling with sterically hindered arylboronic acids, such as 2-methylphenylboronic acid, often requires higher catalyst loadings and temperatures to achieve reasonable yields due to increased steric repulsion in the transition state.[5]

Experimental Protocols

The following protocol provides a detailed methodology for the Suzuki coupling of this compound with arylboronic acids. This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered and functionalized aryl bromides.[2]

Protocol 1: General Procedure for Suzuki Coupling of this compound

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 mmol)

-

Toluene (5 mL)

-

Deionized Water (1 mL)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

-

Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (SPhos) to the flask under the inert atmosphere.

-

Add the degassed solvent system (5 mL of toluene and 1 mL of water) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.

Below is a diagram illustrating the general experimental workflow for the Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of Novel PARP Inhibitors Utilizing 3-Bromo-6-fluoro-2-methylbenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor utilizing 3-Bromo-6-fluoro-2-methylbenzoic acid as a key starting material. The described synthetic route employs a robust amide coupling followed by a palladium-catalyzed Suzuki cross-coupling reaction, common and scalable methods in medicinal chemistry.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The core principle behind their efficacy is synthetic lethality, where the inhibition of a key DNA repair pathway (by the PARP inhibitor) in a cell that already has a compromised repair mechanism leads to cell death.[1]

The benzamide moiety is a well-established pharmacophore in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the enzyme's active site. This compound serves as a versatile starting material, incorporating the benzamide precursor and a bromine atom that acts as a handle for introducing further molecular complexity through cross-coupling reactions.

PARP Signaling Pathway and Mechanism of Action

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When a PARP inhibitor is introduced, it binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains. This not only halts the recruitment of other DNA repair proteins but also "traps" the PARP enzyme on the DNA. During DNA replication, these unresolved SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis.

Synthetic Workflow

The synthesis of the target PARP inhibitor from this compound is proposed as a two-step process: an initial amide coupling followed by a Suzuki cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-fluoro-N-(piperidin-4-yl)-2-methylbenzamide (Intermediate)

This protocol describes the synthesis of the key benzamide intermediate through a two-step sequence of amide coupling followed by deprotection.

Step 1a: Amide Coupling

-

Objective: To couple this compound with tert-butyl 4-aminopiperidine-1-carboxylate.

-

Materials and Reagents:

-

This compound (1.0 eq)

-

tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add tert-butyl 4-aminopiperidine-1-carboxylate and DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Step 1b: Deprotection

-

Objective: To remove the Boc protecting group to yield the free amine intermediate.

-

Materials and Reagents:

-

Product from Step 1a (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA dropwise at room temperature.

-

Stir the solution for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired intermediate, which can often be used in the next step without further purification.

-

Protocol 2: Synthesis of the Final PARP Inhibitor via Suzuki Coupling

-

Objective: To couple the intermediate amine with a suitable arylboronic acid to form the final PARP inhibitor.

-

Materials and Reagents:

-

3-Bromo-6-fluoro-N-(piperidin-4-yl)-2-methylbenzamide (1.0 eq)

-

Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one) (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

-

Procedure:

-

In a reaction vessel, combine the intermediate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Add the dioxane/water solvent mixture.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the final PARP inhibitor.

-

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and activity of a PARP inhibitor derived from a fluorobenzamide core.

Table 1: Representative Reaction Yields

| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |

| 1 | Amide Coupling & Deprotection | This compound | 3-Bromo-6-fluoro-N-(piperidin-4-yl)-2-methylbenzamide | 75-85 |

| 2 | Suzuki Coupling | Intermediate from Step 1 | Final PARP Inhibitor | 60-80 |

Table 2: In Vitro Inhibitory Activity of a Representative Fluorobenzamide-Based PARP Inhibitor

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |

| Representative Inhibitor | 1.5 - 5.0 | 1.0 - 4.0 |

| Olaparib (Reference) | ~1.9 | ~1.5 |

Note: IC₅₀ values are highly dependent on the specific final structure and assay conditions.

References

Application Notes: 3-Bromo-6-fluoro-2-methylbenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluoro-2-methylbenzoic acid is a halogenated and methylated benzoic acid derivative that holds potential as a versatile building block in medicinal chemistry. Its strategically positioned functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group—offer multiple reaction sites for the construction of complex molecular architectures. The presence of both bromine and fluorine atoms allows for differential reactivity in cross-coupling reactions and can influence the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While specific, publicly documented applications leading to clinical candidates are limited, its structural motifs are found in various biologically active compounds, suggesting its utility in the synthesis of novel therapeutic agents.

Potential Applications in Drug Discovery

Based on the reactivity of its functional groups, this compound can serve as a key intermediate in the synthesis of a range of pharmacologically relevant scaffolds.

-

Protein Kinase Inhibitors: The substituted benzoic acid moiety is a common feature in many kinase inhibitors. The carboxylic acid group can be converted to an amide, a common interaction motif with the hinge region of protein kinases. The bromo and fluoro groups can be utilized for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce various aryl or heteroaryl substituents that can occupy the ATP-binding site or allosteric pockets.

-

G-Protein Coupled Receptor (GPCR) Modulators: The structural framework can be elaborated to generate ligands for GPCRs. The substituted phenyl ring can serve as a core scaffold to which pharmacophoric elements are attached to achieve desired potency and selectivity.

-

Enzyme Inhibitors: Beyond kinases, this building block can be used to synthesize inhibitors of other enzyme classes, such as proteases or phosphatases, where the substituted aromatic ring can provide a platform for orienting functional groups to interact with the enzyme's active site.

Synthetic Utility and Key Reactions

The chemical versatility of this compound stems from the distinct reactivity of its functional groups.

Experimental Workflow: Synthesis of Amide Derivatives

A primary application of this benzoic acid derivative is in the formation of amide bonds, a fundamental linkage in many pharmaceutical compounds.

Caption: General workflow for the synthesis of amide derivatives.

Protocol: General Procedure for Amide Coupling

Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine of interest (R-NH₂)

-

N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired amide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Signaling Pathway Interactions

Derivatives of this compound could potentially modulate various signaling pathways implicated in disease. For instance, as kinase inhibitors, they could target pathways crucial for cancer cell proliferation and survival.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Data Summary

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| Example-01 | Kinase A | Biochemical | 50 |

| Example-02 | Kinase A | Cellular | 250 |

| Example-03 | GPCR B | Binding | 120 |

| Example-04 | GPCR B | Functional | 400 |

Conclusion

This compound represents a promising, albeit underexplored, starting material for the synthesis of novel, biologically active small molecules. Its unique substitution pattern provides a valuable platform for medicinal chemists to generate diverse compound libraries for screening against various therapeutic targets. The protocols and conceptual workflows provided herein offer a foundation for researchers to begin exploring the potential of this versatile chemical building block in their drug discovery programs. Further research is warranted to fully elucidate its applications and to identify lead compounds with therapeutic potential.

Application Notes and Protocols for the Synthesis of Novel Inhibitors Using 3-Bromo-6-fluoro-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Bromo-6-fluoro-2-methylbenzoic acid as a versatile starting material for the synthesis of novel enzyme inhibitors. While direct experimental data for this specific molecule is limited in published literature, its structural features suggest significant potential for developing potent inhibitors targeting key enzymes implicated in various diseases. This document leverages data and protocols from structurally analogous compounds to provide a robust framework for research and development.

Introduction: The Potential of this compound in Inhibitor Design

This compound is a unique chemical scaffold possessing several features that make it an attractive starting point for the synthesis of novel inhibitors. The presence of a carboxylic acid group allows for straightforward derivatization, such as amide bond formation, to introduce diverse chemical moieties. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of complex biaryl structures. Furthermore, the fluorine and methyl substitutions on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Based on the known activities of similarly substituted benzoic acid derivatives, promising therapeutic targets for inhibitors synthesized from this compound include acetylcholinesterase (AChE) and carbonic anhydrases (CAs).

-